molecular formula C27H48O3S B13451596 3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate

3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate

Cat. No.: B13451596
M. Wt: 452.7 g/mol
InChI Key: SCFXKCQMEYPYCV-UHFFFAOYSA-N
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Description

3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate is an organic compound with the molecular formula C27H48O3S. It is a derivative of 3,7,11,15-Tetramethyl-1-hexadecanol, also known as dihydrophytol, which is a type of diterpenoid alcohol. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate typically involves the esterification of 3,7,11,15-Tetramethyl-1-hexadecanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The sulfonate group can also facilitate the compound’s binding to specific receptors or proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11,15-Tetramethyl-1-hexadecanol 4-Methylbenzenesulfonate is unique due to the presence of the sulfonate group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C27H48O3S

Molecular Weight

452.7 g/mol

IUPAC Name

3,7,11,15-tetramethylhexadecyl 4-methylbenzenesulfonate

InChI

InChI=1S/C27H48O3S/c1-22(2)10-7-11-23(3)12-8-13-24(4)14-9-15-25(5)20-21-30-31(28,29)27-18-16-26(6)17-19-27/h16-19,22-25H,7-15,20-21H2,1-6H3

InChI Key

SCFXKCQMEYPYCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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